

Structural Analysis of Peptide 401 via NMR Spectroscopy: A Technical Guide

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Compound of Interest					
Compound Name:	Peptide 401				
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Introduction

Peptide 401, also known as mast cell degranulating (MCD) peptide, is a 22-amino acid polypeptide component of bee venom.[1][2] It exhibits a range of biological activities, including potent anti-inflammatory effects and the ability to degranulate mast cells, leading to histamine release.[3] Understanding the three-dimensional structure of **Peptide 401** is crucial for elucidating its mechanism of action and for the rational design of therapeutic analogs. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state structure and dynamics of peptides like **Peptide 401**.[4] This guide provides an in-depth overview of the structural analysis of **Peptide 401** using NMR spectroscopy, detailing experimental protocols and data interpretation.

Structural Overview of Peptide 401

NMR studies have revealed that **Peptide 401** adopts a well-defined conformation in solution. Its structure is characterized by an N-terminal extended conformation, encompassing residues 1-5, and a C-terminal alpha-helical structure from residues 13 to 22.[5] The peptide's structure is further constrained by two disulfide bridges, with connectivity established as Cys3-Cys15 and Cys5-Cys19.[6] Interestingly, NMR data also indicate that **Peptide 401** exists as an approximate 2:1 mixture of two slowly interconverting conformers, a phenomenon attributed to the cis-trans isomerization of the peptide bond involving Proline-12.[6]



Experimental Protocols for NMR Structural Analysis

The determination of **Peptide 401**'s structure by NMR involves a series of experiments to obtain the necessary structural restraints. The general workflow is depicted below.

Sample Preparation

High-purity (>95%) synthetic or recombinantly expressed **Peptide 401** is required for NMR analysis. The peptide is typically dissolved in a buffered aqueous solution, often with a small percentage of deuterium oxide (D₂O) for the spectrometer's lock system. The concentration of the peptide should ideally be in the range of 0.5-5 mM.[5] The pH of the sample is a critical parameter and is usually maintained below 7.5 to minimize the exchange of amide protons with the solvent.[5]

NMR Data Acquisition

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to assign the proton resonances and to derive structural information. For a peptide of this size, the following experiments are fundamental:

- 1D ¹H NMR: Provides an initial assessment of the sample's purity and folding state. A well-dispersed spectrum is indicative of a structured peptide.
- 2D Total Correlation Spectroscopy (TOCSY): This experiment is used to identify the spin systems of the individual amino acid residues by correlating all scalar-coupled protons within a residue.
- 2D Nuclear Overhauser Effect Spectroscopy (NOESY): This is the primary experiment for obtaining spatial information. It detects through-space correlations between protons that are close in space (typically < 5 Å), providing the distance restraints necessary for structure calculation.
- 2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled through a few chemical bonds (typically 2-3 bonds), aiding in the assignment of spin systems.



For more detailed analysis, especially for resolving ambiguities, heteronuclear NMR experiments such as ¹H-¹⁵N HSQC could be employed if the peptide is isotopically labeled.

Data Processing and Structure Calculation

The acquired NMR data is processed using specialized software to generate frequency-domain spectra. The subsequent steps involve:

- Resonance Assignment: The proton chemical shifts are assigned to specific protons in the
 peptide's amino acid sequence. This is achieved by a sequential assignment strategy, using
 the through-bond correlations from TOCSY and COSY spectra in conjunction with the
 through-space connectivities from the NOESY spectrum.
- Derivation of Structural Restraints:
 - Distance Restraints: The intensities of the NOESY cross-peaks are proportional to the inverse sixth power of the distance between the protons. These intensities are translated into upper distance bounds.
 - o Dihedral Angle Restraints: The coupling constants (3 J-couplings) between adjacent protons, particularly the amide proton and the alpha-proton (3 JHN α), can be used to restrain the phi (φ) dihedral angle of the peptide backbone.
- Structure Calculation: The collected distance and dihedral angle restraints are used as input for structure calculation algorithms, such as simulated annealing or distance geometry.
 These programs generate an ensemble of 3D structures that are consistent with the experimental data.
- Structure Validation: The quality of the calculated structures is assessed using various metrics, including the number of restraint violations, Ramachandran plot analysis, and overall structural statistics.

Quantitative Data Summary

The following tables illustrate how the quantitative data from the NMR analysis of **Peptide 401** would be presented. Please note that the following data are representative examples and not



the actual experimental values from published literature, as this specific data is not publicly available.

Table 1: ¹H Chemical Shift Assignments for **Peptide 401** (Major Conformer)

Residue	HN (ppm)	Нα (ррт)	Нβ (ррт)	Other Protons (ppm)
lle1	-	4.10	1.95	y: 1.50, 1.20; δ: 0.90
Lys2	8.50	4.30	1.85, 1.70	γ: 1.45; δ: 1.65; ε: 2.95
Cys3	8.35	4.60	3.10, 2.90	
Asn4	8.60	4.75	2.80, 2.70	δ2: 7.50, 6.80
Cys5	8.20	4.50	3.20, 3.00	_
Asn22	8.05	4.40	2.85, 2.75	δ2: 7.55, 6.85

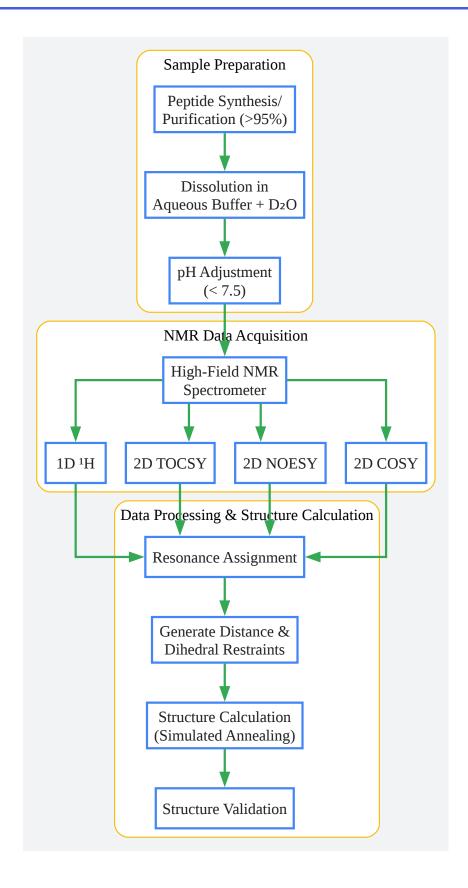
Table 2: Key NOE-based Distance Restraints for Peptide 401



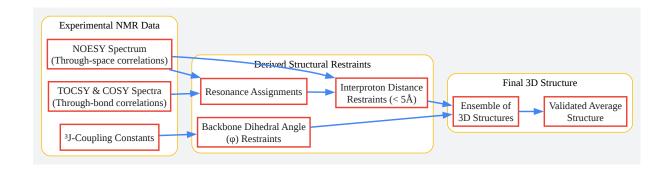
Proton 1	Proton 2	NOE Intensity	Distance Restraint (Å)	Structural Implication
Ηα(i)	HN(i+1)	Strong	< 2.8	Defines backbone conformation
HN(i)	HN(i+1)	Medium	< 3.5	Characteristic of α-helix
Ηα(i)	HN(i+3)	Weak	< 4.5	Diagnostic of α- helix
Ηα(i)	Ηβ(i+3)	Weak	< 4.5	Diagnostic of α- helix
Hβ(Cys3)	Hβ(Cys15)	Medium	< 3.5	Supports C3-C15 disulfide bond
Hβ(Cys5)	Hβ(Cys19)	Medium	< 3.5	Supports C5-C19 disulfide bond

Visualizations Experimental Workflow









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